Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate
CAS No.: 40479-23-0
Cat. No.: VC2308077
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40479-23-0 |
|---|---|
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | ethyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C10H18N2O3/c1-2-15-10(14)8-3-5-12(6-4-8)7-9(11)13/h8H,2-7H2,1H3,(H2,11,13) |
| Standard InChI Key | VCEAWSKFWLLLRE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)CC(=O)N |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)CC(=O)N |
Introduction
Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H18N2O3. It is also known as ethyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate and 1-Carbamoylmethyl-piperidine-4-carboxylic acid ethyl ester. This compound is of interest in various chemical and pharmaceutical applications due to its structural features and potential reactivity.
Synthesis and Applications
Ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate can be synthesized through various organic chemistry methods, often involving the reaction of appropriate piperidine derivatives with carbamoylating agents. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
Applications:
-
Pharmaceutical Intermediates: Used in the synthesis of compounds with potential biological activity.
-
Chemical Synthesis: Acts as a building block for more complex organic molecules.
Research Findings and Future Directions
Research on ethyl 1-(carbamoylmethyl)piperidine-4-carboxylate is limited, but its potential applications in pharmaceutical synthesis suggest that further studies could uncover valuable uses. The compound's reactivity and structural features make it an interesting candidate for exploring new chemical transformations and biological activities.
Future Directions:
-
Pharmaceutical Applications: Investigating its role in synthesizing compounds with therapeutic potential.
-
Chemical Transformations: Exploring novel reactions involving the carbamoyl and ester functionalities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume